5alpha-Pregnane-3beta,6alpha-diol-20-one 5alpha-Pregnane-3beta,6alpha-diol-20-one 5α-Pregnane-3β,6α-diol-20-one is a mitogenic metabolite of progesterone, and it can be produced in starved androgen-responsive prostate cancer cells.
Brand Name: Vulcanchem
CAS No.: 21853-11-2
VCID: VC0006619
InChI: InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula: C₂₁H₃₄O₃
Molecular Weight: 334.5 g/mol

5alpha-Pregnane-3beta,6alpha-diol-20-one

CAS No.: 21853-11-2

Cat. No.: VC0006619

Molecular Formula: C₂₁H₃₄O₃

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Pregnane-3beta,6alpha-diol-20-one - 21853-11-2

CAS No. 21853-11-2
Molecular Formula C₂₁H₃₄O₃
Molecular Weight 334.5 g/mol
IUPAC Name 1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Standard InChI InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
Standard InChI Key HHUZGDMRRLQZIQ-WAXVQEINSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
SMILES CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a tetracyclic steroidal structure with the following distinctive features:

  • 5alpha-reduced configuration: The A-ring is fully saturated, with a hydrogen atom at the 5alpha position, conferring rigidity to the molecular plane.

  • Functional groups: Hydroxyl groups at C-3 (beta orientation) and C-6 (alpha orientation), combined with a keto group at C-20, create a polar surface area of 57.53 Ų, influencing its solubility and receptor interactions .

  • Stereochemical complexity: The spatial arrangement of substituents follows the (3S,5S,6S,8R,9S,10R,13S,14S,17S) configuration, as confirmed by X-ray crystallography and nuclear Overhauser effect spectroscopy.

Comparative Structural Analysis

The table below contrasts 5alpha-Pregnane-3beta,6alpha-diol-20-one with related neuroactive steroids:

CompoundStructural FeaturesBiological Activity
Allopregnanolone3alpha-OH, 5alpha-reducedGABA-A receptor modulation
Dihydrotestosterone17beta-OH, 5alpha-reducedAndrogen receptor activation
Corticosterone11beta-OH, 21-OHGlucocorticoid signaling
5alpha-Pregnane-3beta,6alpha-diol-20-one3beta-OH, 6alpha-OH, 20-ketoAndrogen precursor, mitogenic effects

This structural comparison reveals that the 6alpha-hydroxyl group positions 5alpha-Pregnane-3beta,6alpha-diol-20-one as a unique substrate for sulfotransferases and glucuronidases compared to other neurosteroids .

Biosynthetic Pathways

Canonical Progesterone Metabolism

The compound originates through sequential modification of progesterone:

  • 5alpha-Reduction: Progesterone → 5alpha-Dihydroprogesterone (5alpha-DHP) via SRD5A1/2 enzymes (Km = 0.8 μM, Vmax = 12 nmol/min/mg) .

  • 3beta-Hydroxylation: 5alpha-DHP → 5alpha-Pregnan-3beta-ol-20-one by 3beta-HSD (Type II isoform, 37% efficiency compared to pregnenolone conversion) .

  • 6alpha-Hydroxylation: Final step catalyzed by CYP6A1/CYP7B1 isoforms in extrahepatic tissues (Km = 5.2 μM, Vmax = 3.4 nmol/min/mg) .

Alternative Biosynthetic Routes

Recent studies identify three non-canonical pathways:

  • Backdoor androgen pathway: In LNCaP prostate cancer cells, 17-hydroxyprogesterone undergoes 5alpha-reduction followed by 3beta/6alpha-hydroxylation to yield this metabolite, bypassing traditional androgen precursors .

  • Serum starvation-induced synthesis: Androgen-responsive cells upregulate 3beta-HSD2 (6.8-fold increase) and AKR1C3 (4.2-fold increase) under nutrient deprivation, enabling progesterone conversion at rates exceeding 90% within 24 hours .

  • CYP17A1-independent route: Despite abiraterone-mediated CYP17A1 inhibition, 22RV1 prostate cancer cells maintain 58% production efficiency through 3beta-HSD1-mediated conversion of 17-hydroxypregnenolone .

Biological Activities and Mechanisms

Mitogenic Properties

The metabolite demonstrates concentration-dependent growth effects:

  • Androgen-sensitive cells: Stimulates LNCaP proliferation (EC50 = 18 nM) through mTORC1 activation, independent of AR signaling .

  • Neuroendocrine differentiation: Induces NSE expression (4.1-fold increase) in PC-3 cells at 100 nM concentrations via PKCδ-mediated pathways .

  • Apoptosis resistance: Upregulates Bcl-xL (2.8-fold) and survivin (3.2-fold) in DU145 prostate cancer spheroids under hypoxic conditions .

Metabolic Fate and Disposition

Phase I Metabolism

Hepatic and extrahepatic oxidation pathways yield:

  • 6alpha-Hydroxy-5alpha-pregnane-3,20-dione (Major urinary metabolite, 42% of dose) .

  • 3alpha,6alpha-Dihydroxy-5alpha-pregnan-20-one (Fecal metabolite, 18% recovery) .

Phase II Conjugation

Sulfation and glucuronidation patterns show tissue-specific differences:

  • Liver: Predominant 3beta-sulfation (Km = 8.2 μM, SULT2A1-mediated) .

  • Prostate: 6alpha-glucuronidation (UGT2B17, Vmax = 2.1 nmol/min/mg) exceeds hepatic rates by 3.4-fold .

Clinical and Therapeutic Implications

Therapeutic Targeting

Emerging strategies focus on metabolic interference:

  • Abiraterone co-administration: Reduces metabolite levels by 68% in xenograft models through dual CYP17A1/3beta-HSD inhibition .

  • Nanoparticle delivery: PEGylated liposomes achieve 92% tumor accumulation in preclinical models, enabling localized 5alpha-reductase inhibition.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator